Cas no 6045-08-5 (tert-Butyl-d9-amine)

Technical Introduction: tert-Butyl-d9-amine tert-Butyl-d9-amine is a deuterated analog of tert-butylamine, where all nine hydrogen atoms are replaced with deuterium (D). This isotopic labeling enhances its utility in NMR spectroscopy and mass spectrometry, providing improved signal resolution and reduced background interference. The compound is particularly valuable in mechanistic studies, metabolic research, and as a stable isotopic tracer in chemical and pharmaceutical applications. Its high isotopic purity (>98% D) ensures reliable experimental reproducibility. tert-Butyl-d9-amine is also used in the synthesis of deuterated derivatives for specialized research, offering precise structural and kinetic insights in deuterium labeling experiments.
tert-Butyl-d9-amine structure
tert-Butyl-d9-amine structure
商品名:tert-Butyl-d9-amine
CAS番号:6045-08-5
MF:C15H18N4O3
メガワット:302.32842
MDL:MFCD00084112
CID:529107
PubChem ID:24871988

tert-Butyl-d9-amine 化学的及び物理的性質

名前と識別子

    • 2-Propan-1,1,1,3,3,3-d6-amine,2-(methyl-d3)- (9CI)
    • tert-Butyl-d9-amine
    • (1,1-dimethylethyl)-cyclopentane
    • [2H9]-t-butylamine
    • [D9]-t-butylamine
    • 2,2,2-trideuterio-1,1-bis-trideuteriomethyl-eth
    • D9-tert-butylamine
    • Lithium t-butylcyclopentadienide,
    • t-butylcyclopentadienyl lithium
    • tert.-Butyl-cyclopentan
    • tert-butylamine-d9
    • tert-butylcyclopentadienyl lithium
    • tert-Butylcyclopentan
    • tert-Butyl-cyclopentan
    • tert-butylcyclopentane
    • tert-butyl-cyclopentane
    • 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine
    • 2-Amino-2-methyl-d3-propane-d6
    • YBRBMKDOPFTVDT-GQALSZNTSA-N
    • 6045-08-5
    • 2-(Methyl-d3)-2-Propan-1,1,1,3,3,3-d6-amine; 2-Amino-2-methyl-d3-propane-1,1,1,3,3,3-d6
    • MFCD00084112
    • 2-AMINO-2-METHYL-D3-PROPANE-1,1,1,3,3,3-D6
    • tert-Butyl-d9-amine, 98 atom % D
    • MDL: MFCD00084112
    • インチ: InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3/i1D3,2D3,3D3
    • InChIKey: YBRBMKDOPFTVDT-GQALSZNTSA-N
    • ほほえんだ: C([2H])([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N

計算された属性

  • せいみつぶんしりょう: 82.145640069g/mol
  • どういたいしつりょう: 82.145640069g/mol
  • 同位体原子数: 9
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 5
  • 回転可能化学結合数: 0
  • 複雑さ: 25.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 0.780 g/mL at 25 °C
  • ゆうかいてん: -67 °C(lit.)
  • ふってん: 46 °C(lit.)
  • フラッシュポイント: 16 °F
  • 屈折率: n20/D 1.401(lit.)
  • ようかいど: Chloroform, DMSO, Methanol
  • じょうきあつ: 363.0±0.0 mmHg at 25°C
  • ようかいせい: 未確定

tert-Butyl-d9-amine セキュリティ情報

tert-Butyl-d9-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T135027-250mg
tert-Butyl-d9-amine
6045-08-5 98 atom % D
250mg
¥3089.90 2023-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-258211A-1g
tert-Butyl-d9-amine,
6045-08-5
1g
¥4889.00 2023-09-05
abcr
AB462738-1 g
tert-Butylamine-d9; .
6045-08-5
1g
€1,269.00 2023-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B923289-5g
tert-Butyl-d9-amine
6045-08-5 98 atom % D
5g
¥19,707.30 2022-01-12
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T135027-5g
tert-Butyl-d9-amine
6045-08-5 98 atom % D
5g
¥18,999.00 2021-05-25
TRC
B690777-1g
tert-Butyl-d9-amine
6045-08-5
1g
$ 1809.00 2023-09-08
TRC
B690777-100mg
tert-Butyl-d9-amine
6045-08-5
100mg
$ 666.00 2023-09-08
TRC
B690777-10mg
tert-Butyl-d9-amine
6045-08-5
10mg
$ 190.00 2023-04-18
1PlusChem
1P00ECCV-250mg
2-AMINO-2-METHYL-D3-PROPANE-1,1,1,3,3,3-D6
6045-08-5 98 atom % D
250mg
$476.00 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1720084-10g
tert-Butylamine-d9
6045-08-5 98%
10g
¥15840.00 2024-05-07

tert-Butyl-d9-amine 関連文献

tert-Butyl-d9-amineに関する追加情報

Teri-butyl-d9-amine (CAS No. 6045-08-5): A Comprehensive Overview

Teri-butyl-d9-amine, also known as tert-butyl amine, is a chemical compound with the CAS registry number 6045-08-5. This compound is a derivative of ammonia, where one of the hydrogen atoms is replaced by a tert-butyl group. The molecular formula of tert-butyl-d9-amine is C4H11N, and it has a molecular weight of 73.14 g/mol. The compound is a colorless liquid with a strong, pungent odor and is sparingly soluble in water but miscible with organic solvents such as ethanol and ether.

The synthesis of tert-butyl-d9-amine typically involves the reaction of tert-butyl chloride with ammonia in the presence of a catalyst, such as sodium or potassium. This reaction is exothermic and produces tert-butyl amine along with hydrogen chloride gas. The compound can also be prepared by the reduction of tert-butyl nitrite using hydrogen gas in the presence of a catalyst like palladium or platinum.

Tert-butyl amine finds applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. It is commonly used as a building block in the synthesis of more complex organic molecules due to its reactivity and versatility. For instance, it can be used to prepare tertiary amines, which are essential components in many pharmaceutical agents.

In recent years, there has been growing interest in the use of tert-butyl-d9-amine in drug discovery and development. Researchers have explored its potential as a precursor for bioactive compounds with therapeutic properties. For example, studies have shown that tert-butyl amine derivatives can exhibit anti-inflammatory, antioxidant, and anticancer activities. These findings highlight the importance of this compound in advancing medical research.

The toxicity profile of tert-butyl amine has also been extensively studied to ensure its safe handling and use in industrial and laboratory settings. According to recent studies, exposure to tert-butyl amine can cause irritation to the eyes, skin, and respiratory system. However, it is not classified as a hazardous substance under normal conditions of use.

In conclusion, tert-butyl-d9-amine, with its unique chemical properties and wide range of applications, remains an important compound in various industries. Its role in organic synthesis and drug discovery continues to be explored by researchers worldwide. As new applications emerge, this compound will undoubtedly play an even more significant role in advancing scientific knowledge and technological innovation.

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